Cas no 2229653-91-0 (4-(3-methoxy-4-methylphenyl)but-3-en-2-amine)
4-(3-methoxy-4-methylphenyl)but-3-en-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(3-methoxy-4-methylphenyl)but-3-en-2-amine
- 2229653-91-0
- EN300-1792607
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- Inchi: 1S/C12H17NO/c1-9-4-6-11(7-5-10(2)13)8-12(9)14-3/h4-8,10H,13H2,1-3H3/b7-5+
- InChI Key: KUNFFCSVQZVFEU-FNORWQNLSA-N
- SMILES: O(C)C1C=C(C=CC=1C)/C=C/C(C)N
Computed Properties
- Exact Mass: 191.131014166g/mol
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 35.2Ų
4-(3-methoxy-4-methylphenyl)but-3-en-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1792607-0.05g |
4-(3-methoxy-4-methylphenyl)but-3-en-2-amine |
2229653-91-0 | 0.05g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1792607-0.1g |
4-(3-methoxy-4-methylphenyl)but-3-en-2-amine |
2229653-91-0 | 0.1g |
$1106.0 | 2023-09-19 | ||
| Enamine | EN300-1792607-0.25g |
4-(3-methoxy-4-methylphenyl)but-3-en-2-amine |
2229653-91-0 | 0.25g |
$1156.0 | 2023-09-19 | ||
| Enamine | EN300-1792607-0.5g |
4-(3-methoxy-4-methylphenyl)but-3-en-2-amine |
2229653-91-0 | 0.5g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1792607-1.0g |
4-(3-methoxy-4-methylphenyl)but-3-en-2-amine |
2229653-91-0 | 1g |
$1256.0 | 2023-06-03 | ||
| Enamine | EN300-1792607-2.5g |
4-(3-methoxy-4-methylphenyl)but-3-en-2-amine |
2229653-91-0 | 2.5g |
$2464.0 | 2023-09-19 | ||
| Enamine | EN300-1792607-5.0g |
4-(3-methoxy-4-methylphenyl)but-3-en-2-amine |
2229653-91-0 | 5g |
$3645.0 | 2023-06-03 | ||
| Enamine | EN300-1792607-10.0g |
4-(3-methoxy-4-methylphenyl)but-3-en-2-amine |
2229653-91-0 | 10g |
$5405.0 | 2023-06-03 | ||
| Enamine | EN300-1792607-1g |
4-(3-methoxy-4-methylphenyl)but-3-en-2-amine |
2229653-91-0 | 1g |
$1256.0 | 2023-09-19 | ||
| Enamine | EN300-1792607-5g |
4-(3-methoxy-4-methylphenyl)but-3-en-2-amine |
2229653-91-0 | 5g |
$3645.0 | 2023-09-19 |
4-(3-methoxy-4-methylphenyl)but-3-en-2-amine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 4-(3-methoxy-4-methylphenyl)but-3-en-2-amine
Professional Introduction to 4-(3-methoxy-4-methylphenyl)but-3-en-2-amine (CAS No. 2229653-91-0)
4-(3-methoxy-4-methylphenyl)but-3-en-2-amine, with the chemical formula C12H17N, is a significant compound in the field of pharmaceutical chemistry. This compound, identified by its CAS number 2229653-91-0, has garnered attention due to its structural properties and potential applications in medicinal chemistry. The presence of both aromatic and alkenyl functional groups makes it a versatile intermediate for the synthesis of various biologically active molecules.
The molecular structure of 4-(3-methoxy-4-methylphenyl)but-3-en-2-amine features a phenyl ring substituted with a methoxy group at the 3-position and a methyl group at the 4-position, connected to a butenylamine side chain. This unique arrangement contributes to its distinct chemical reactivity and interaction capabilities with biological targets. The compound's steric and electronic properties make it an attractive candidate for further derivatization and exploration in drug discovery programs.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The aromatic ring system in 4-(3-methoxy-4-methylphenyl)but-3-en-2-amine is particularly noteworthy, as it can engage in π-stacking interactions and hydrogen bonding, which are crucial for binding to biological macromolecules. These interactions are often exploited in the design of small-molecule inhibitors and modulators.
One of the most compelling aspects of this compound is its potential role as a precursor in the synthesis of more complex pharmacophores. The butenylamine side chain provides a flexible scaffold that can be modified to enhance binding affinity or selectivity towards specific biological targets. For instance, derivatives of this compound have been investigated for their activity against enzymes involved in inflammatory pathways, making them promising candidates for therapeutic development.
Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies for compounds like 4-(3-methoxy-4-methylphenyl)but-3-en-2-amine. These computational methods allow researchers to predict binding modes and affinities with high accuracy, thereby accelerating the drug discovery process. The pharmacokinetic properties of this compound, such as solubility and metabolic stability, are also being scrutinized to ensure its suitability for further development.
The synthetic pathways for 4-(3-methoxy-4-methylphenyl)but-3-en-2-amine have been optimized to improve yield and purity. Traditional methods involving cross-coupling reactions and functional group transformations have been refined, leveraging modern catalytic systems to enhance efficiency. These synthetic strategies are critical for producing sufficient quantities of the compound for both preclinical studies and industrial applications.
In the context of current research trends, 4-(3-methoxy-4-methylphenyl)but-3-en-2-amine aligns well with the growing emphasis on multitarget drug discovery. By designing molecules that can interact with multiple biological pathways simultaneously, researchers aim to develop treatments with broader therapeutic effects and reduced side effects. The structural versatility of this compound makes it an excellent candidate for such multitarget approaches.
The biological activity of 4-(3-methoxy-4-methylphenyl)but-3-en-2-amine has been preliminarily assessed through various in vitro assays. Initial results suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to neurological disorders. Further experimentation is required to validate these findings and explore potential therapeutic applications in detail. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible benefits for patients.
As our understanding of complex biological systems continues to evolve, so does the demand for innovative chemical tools to study them. Compounds like 4-(3-methoxy-4-methylphenyl)but-3-en-2-amine serve as valuable building blocks in this endeavor. Their unique structural features allow researchers to probe fundamental biological processes and develop novel therapeutic strategies against a wide range of diseases.
In conclusion, 4-(3-methoxy-4-methylphenyl)but-3-en-2-am ine (CAS No. 2229653 -91 -0) represents a promising entity in pharmaceutical chemistry with significant potential for further exploration. Its structural attributes, synthetic accessibility, and preliminary biological activity position it as a valuable asset in ongoing drug discovery initiatives. Continued research efforts will be crucial in unlocking its full therapeutic potential and contributing to advancements in medicine.
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